Cas no 938-79-4 ((2R)-2-phenylbutanoic acid)

(2R)-2-phenylbutanoic acid structure
(2R)-2-phenylbutanoic acid structure
Product Name:(2R)-2-phenylbutanoic acid
CAS-Nr.:938-79-4
MF:C10H12O2
MW:164.201083183289
MDL:MFCD00063165
CID:83235
PubChem ID:24856912
Update Time:2024-10-25

(2R)-2-phenylbutanoic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (R)-(-)-2-Phenylbutyric acid
    • (2R)-2-phenylbutanoic acid
    • (R)-(-)-2-Phenylbuty
    • (R)-(?)-2-Phenylbutyric acid
    • (αR)-α-Ethylbenzeneacetic acid (ACI)
    • Benzeneacetic acid, α-ethyl-, (R)- (ZCI)
    • Butyric acid, 2-phenyl-, (R)-(-)- (8CI)
    • (-)-(R)-2-Phenylbutyric acid
    • (-)-2-Phenylbutanoic acid
    • (-)-2-Phenylbutyric acid
    • (-)-α-Phenylbutyric acid
    • (2R)-2-Phenylbutyric acid
    • (R)-(-)-2-Phenylbutanoic acid
    • (R)-(-)-α-Ethylphenylacetic acid
    • (R)-2-Phenylbutanoic acid
    • (R)-2-Phenylbutyric acid
    • (R)-α-Ethylbenzeneacetic acid
    • (R)-(-)-2-Phenylbutyric acid, 99%
    • CS-0204420
    • BENZENEACETIC ACID, .ALPHA.-ETHYL-, (R)-
    • AKOS015840435
    • MFCD00063165
    • SCHEMBL65737
    • Benzeneacetic acid, alpha-ethyl-, (R)-
    • Benzeneacetic acid,a-ethyl-,(ar)-
    • AS-43511
    • BP-12896
    • Q27251362
    • (r)-2-phenylbutanoicacid
    • BENZENEACETIC ACID, .ALPHA.-ETHYL-, (.ALPHA.R)-
    • 2-Phenylbutyric acid, (R)-
    • Benzeneacetic acid, alpha-ethyl-, (alphaR)-
    • (RS)-2-phenylbutyric acid
    • 1238B41M1H
    • DTXSID50354863
    • (alphaR)-alpha-Ethylbenzeneacetic Acid; (-)-(R)-2-Phenylbutyric Acid; (-)-2-Phenylbutanoic Acid; (R)-(-)-alpha-Ethylphenylacetic Acid; (R)-alpha-Ethylbenzeneacetic cid
    • UNII-1238B41M1H
    • Butyric acid, 2-phenyl-, (R)-(-)-
    • 938-79-4
    • MDL: MFCD00063165
    • Inchi: 1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)/t9-/m1/s1
    • InChI-Schlüssel: OFJWFSNDPCAWDK-SECBINFHSA-N
    • Lächelt: [C@H](C1C=CC=CC=1)(CC)C(=O)O
    • BRN: 2327346

Berechnete Eigenschaften

  • Genaue Masse: 164.08400
  • Monoisotopenmasse: 164.083729621g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 148
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: 2.3
  • Topologische Polaroberfläche: 37.3Ų

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.055 g/mL at 25 °C(lit.)
  • Schmelzpunkt: Not available
  • Siedepunkt: 102-104 °C/0.4 mmHg(lit.)
  • Flammpunkt: Grad Fahrenheit:230°F
    Grad Celsius:110°C
  • Brechungsindex: n20/D 1.516
  • PSA: 37.30000
  • LogP: 2.26480
  • Optische Aktivität: [α]20/D −93°, c = 0.9 in toluene
  • Löslichkeit: Nicht bestimmt
  • Dampfdruck: 0.0±0.6 mmHg at 25°C

(2R)-2-phenylbutanoic acid Sicherheitsinformationen

(2R)-2-phenylbutanoic acid Zolldaten

  • HS-CODE:2916399090
  • Zolldaten:

    China Zollkodex:

    2916399090

    Übersicht:

    29969090 Andere aromatische Monocarbonsäuren. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenAcrylsäure\Acrylate oder Ester müssen klar verpackt werden

    Zusammenfassung:

    2916399090 andere aromatische Monocarbonsäuren, ihre Anhydride, Halogenide, Peroxide, Peroxysäuren und ihre Derivate MwSt:17,0% Steuerermäßigung:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%

(2R)-2-phenylbutanoic acid Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Alichem
A019132123-1g
(R)-(-)-2-Phenylbutyric acid
938-79-4 95%
1g
$187.95 2023-08-31
Alichem
A019132123-5g
(R)-(-)-2-Phenylbutyric acid
938-79-4 95%
5g
$552.08 2023-08-31
Apollo Scientific
OR304087-1g
(R)-(-)-2-Phenylbutyric acid
938-79-4
1g
£78.00 2024-07-20
Apollo Scientific
OR304087-5g
(R)-(-)-2-Phenylbutyric acid
938-79-4
5g
£258.00 2024-07-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
279870-1G
(2R)-2-phenylbutanoic acid
938-79-4 99%
1G
¥707.75 2022-02-24
abcr
AB178776-1 g
(R)-(-)-2-Phenylbutyric acid, 99%; .
938-79-4 99%
1 g
€116.60 2023-07-20
abcr
AB178776-5 g
(R)-(-)-2-Phenylbutyric acid, 99%; .
938-79-4 99%
5 g
€352.00 2023-07-20
TRC
P319795-500mg
(R)-(-)-2-Phenylbutyric Acid
938-79-4
500mg
$ 63.00 2023-09-06
TRC
P319795-1g
(R)-(-)-2-Phenylbutyric Acid
938-79-4
1g
$ 108.00 2023-09-06
Enamine
EN300-697500-1.0g
(2R)-2-phenylbutanoic acid
938-79-4
1.0g
$0.0 2023-03-10

(2R)-2-phenylbutanoic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate ,  Hydrogen Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene][(1S)-7′-(diphenylphosphino-κP)-2,2′,3,3′-tetrah… Solvents: 1-Butanol ;  6 h, 0.3 MPa, 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 3
Referenz
Spiro-phosphine-carboxylic acid iridium complex and preparation method and application thereof
, China, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate ,  Hydrogen Catalysts: Iridium(1+), [(1S)-7′-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino-κP]-2,2′,3… Solvents: Methanol ;  12 h, 6 atm, 45 °C
Referenz
Enantioselective Hydrogenation of α-Substituted Acrylic Acids Catalyzed by Iridium Complexes with Chiral Spiro Aminophosphine Ligands
Zhu, Shou-Fei; Yu, Yan-Bo; Li, Shen; Wang, Li-Xin; Zhou, Qi-Lin, Angewandte Chemie, 2012, 51(35), 8872-8875

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  overnight, rt
Referenz
Design of Hemilabile N,N,N-Ligands in Copper-Catalyzed Enantioconvergent Radical Cross-Coupling of Benzyl/Propargyl Halides with Alkenylboronate Esters
Wang, Peng-Fei; Yu, Jiao; Guo, Kai-Xin; Jiang, Sheng-Peng; Chen, Ji-Jun; et al, Journal of the American Chemical Society, 2022, 144(14), 6442-6452

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Butyllithium Catalysts: (αR)-N-(2,2-Dimethylpropyl)-α-phenyl-1-piperidineethanamine Solvents: Tetrahydrofuran ,  Hexane
Referenz
Enantioselective α-alkylation of phenylacetic acid using a chiral bidentate lithium amide as a chiral auxiliary
Matsuo, Jun-Ichi; Koga, Kenji, Chemical & Pharmaceutical Bulletin, 1997, 45(12), 2122-2124

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Water ,  (2S)-2-Phenyl-1-[3-(2-pyridinyl)-1H-pyrazol-1-yl]-1-butanone Catalysts: Triacylglycerol lipase Solvents: tert-Butyl methyl ether ;  2 h, 45 °C
Referenz
Kinetic resolution of (R,S)-pyrazolides containing substituents in the leaving pyrazole for increased lipase enantioselectivity
Wang, Pei-Yun; Wu, Chia-Hui; Ciou, Jyun-Fen; Wu, An-Chi; Tsai, Shau-Wei, Journal of Molecular Catalysis B: Enzymatic, 2010, 66(1-2), 113-119

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: (1S,2S)-1-Amino-2,3-dihydro-1H-benz[f]inden-2-ol Solvents: Ethanol ,  Water ;  reflux; reflux → 26 °C; 12 h, 26 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Synthesis, absolute configuration, and application of enantiopure trans-1-aminobenz[f]indan-2-ol
Kobayashi, Yuka; Kinbara, Kazushi; Sato, Masaaki; Saigo, Kazuhiko, Chirality, 2005, 17(2), 108-112

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Rational Design of CH/π Interaction Sites in a Basic Resolving Agent
Kobayashi, Yuka; Kurasawa, Toshie; Kinbara, Kazushi; Saigo, Kazuhiko, Journal of Organic Chemistry, 2004, 69(22), 7436-7441

Herstellungsverfahren 8

Reaktionsbedingungen
Referenz
Preparation of prostaglandin analogs for methods, systems, and compositions for promoting bone growth
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
Referenz
Synthesis of chiral disulfides: potential reagents for enantioselective sulfurization
Mukhlall, Joshua A.; Noll, Bruce C.; Hersh, William H., Journal of Sulfur Chemistry, 2011, 32(3), 199-212

Herstellungsverfahren 10

Reaktionsbedingungen
Referenz
Preparation of 1-substituted 2-oxabicyclo[3.3.0]octanes and optical resolution via them
, Japan, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Iridium(1+), [(4S)-2-[(5R)-6-[bis(2-methylphenyl)phosphino-κP]spiro[4.4]nona-1,6… Solvents: Methanol ;  20 h, 30 atm, 50 °C
Referenz
Highly enantioselective hydrogenation of α-aryl-β-substituted acrylic acids catalyzed by Ir-SpinPHOX
Zhang, Yi; Han, Zhaobin; Li, Fuying; Ding, Kuiling; Zhang, Ao, Chemical Communications (Cambridge, 2010, 46(1), 156-158

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate ,  Hydrogen Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene][(1S)-7′-(diphenylphosphino-κP)-2,2′,3,3′-tetrah… Solvents: 1-Butanol ;  6 h, 3 atm, 65 °C
Referenz
Neutral iridium catalysts with chiral phosphine-carboxy ligands for asymmetric hydrogenation of unsaturated carboxylic acids
Yang, Shuang; Che, Wen; Wu, Hui-Ling; Zhu, Shou-Fei; Zhou, Qi-Lin, Chemical Science, 2017, 8(3), 1977-1980

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Iodoethane
Referenz
Asymmetric synthesis using chiral bases. Enantioselective α-alkylation of carboxylic acids
Ando, Akira; Shioiri, Takayuki, Journal of the Chemical Society, 1987, (9), 656-8

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  24 h, rt
Referenz
An effective kinetic resolution of racemic α-arylpropanoic acids, α-arylbutanoic acids, and β-substituted-α-arylpropanoic acids with bis(9-phenanthryl)methanol as a new achiral nucleophile in the asymmetric esterification using carboxylic anhydrides and the acyl-transfer catalyst
Nakata, Kenya; Onda, Yu-suke; Ono, Keisuke; Shiina, Isamu, Tetrahedron Letters, 2010, 51(43), 5666-5669

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Tetraethylammonium iodide Catalysts: Silver ,  [[2,2′-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-… Solvents: Acetonitrile ;  1 atm, rt
Referenz
Entrapment of a chiral cobalt complex within silver: a novel heterogeneous catalyst for asymmetric carboxylation of benzyl bromides with CO2
Yang, Heng-Pan; Yue, Ying-Na; Sun, Qi-Long; Feng, Qiu; Wang, Huan; et al, Chemical Communications (Cambridge, 2015, 51(61), 12216-12219

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: Nitrilase [91-arginine,108-serine,139-phenylalanine,163-tryptophan,166-leucine,2… Solvents: Methanol ,  Water ;  overnight, pH 8, 30 °C
Referenz
Engineering of Bradyrhizobium japonicum nitrilase variants with improved performance characteristics, and use for biocatalytic production of fine chemicals
, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Catalysts: Triacylglycerol lipase Solvents: Acetonitrile ,  Water ;  0.5 min, pH 8.0, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Directed Evolution of an Enantioselective Lipase with Broad Substrate Scope for Hydrolysis of α-Substituted Esters
Engstroem, Karin; Nyhlen, Jonas; Sandstroem, Anders G.; Baeckvall, Jan-E., Journal of the American Chemical Society, 2010, 132(20), 7038-7042

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Catalysts: Arylmalonate decarboxylase Solvents: Water ;  pH 8.5, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Effect of conformation of the substrate on enzymic decarboxylation of α-arylmalonic acid
Miyamoto, Kenji; Ohta, Hiromichi; Osamura, Yoshihiro, Bioorganic & Medicinal Chemistry, 1994, 2(6), 469-75

Herstellungsverfahren 19

Reaktionsbedingungen
Referenz
Catalytic Asymmetric Hiyama Cross-Couplings of Racemic α-Bromo Esters
Dai, Xing; Strotman, Neil A.; Fu, Gregory C., Journal of the American Chemical Society, 2008, 130(11), 3302-3303

Herstellungsverfahren 20

Reaktionsbedingungen
Referenz
Chiral discrimination of 2-arylalkanoic acids by (1S,2R)-1-aminoindan-2-ol through the formation of a consistent columnar supramolecular hydrogen-bond network
Kinbara, Kazushi; Kobayashi, Yuka; Saigo, Kazuhiko, Perkin 2, 2000, (1), 111-119

(2R)-2-phenylbutanoic acid Raw materials

(2R)-2-phenylbutanoic acid Preparation Products

(2R)-2-phenylbutanoic acid Lieferanten

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(CAS:938-79-4)(2R)-2-phenylbutanoic acid
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Amadis Chemical Company Limited
(CAS:938-79-4)(2R)-2-phenylbutanoic acid
A1207899
Reinheit:99%
Menge:25g
Preis ($):310.0
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